1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from undesired reactions
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the protection of the amine group with a BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include the use of acetonitrile solution with 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods often involve heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The BOC group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid in dichloromethane, HCl in methanol, and trimethylsilyl iodide . Major products formed from these reactions include the deprotected amine and various oxidized or reduced derivatives.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Medicine: Indole derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage . This protects the amine from undesired reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine . This mechanism is widely used in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be compared with other BOC-protected compounds, such as:
1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid: Similar in structure but with a piperidine ring instead of an indole ring.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives for bacterial infection treatment.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: Another BOC-protected compound used in peptide synthesis.
The uniqueness of this compound lies in its indole structure, which imparts specific chemical properties and potential biological activities that are distinct from other BOC-protected compounds.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-9-5-6-11-10(7-9)8-12(13(17)18)16(11)14(19)20-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,18) |
InChI Key |
CGKFFGMDBFJWNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C2)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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